4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine
Overview
Description
4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound that has garnered significant interest in scientific research due to its potential biological activities and applications. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This structural motif is known for its presence in various biologically active molecules, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine typically involves the reaction of cyclobutylamine with 2-bromo-5-methylthiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group displaces the bromine atom on the thiazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiazole ring into a dihydrothiazole derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are performed in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential use as a pharmacophore in the development of new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
- 4-Cyclobutyl-1,3-thiazol-2-amine
- 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylprop-2-yl)pyridin-4-yl)thiazol-2-amine
Comparison: 4-Cyclobutyl-5-methyl-1,3-thiazol-2-amine stands out due to its unique cyclobutyl and methyl substituents on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
4-cyclobutyl-5-methyl-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5-7(6-3-2-4-6)10-8(9)11-5/h6H,2-4H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGSVUFHXVAWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290476 | |
Record name | 4-Cyclobutyl-5-methyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698908-50-7 | |
Record name | 4-Cyclobutyl-5-methyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1698908-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclobutyl-5-methyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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